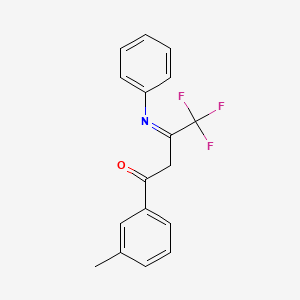
2,2,2-Trichloroethyl cyclohex-2-en-1-ylsulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trichloroethyl cyclohex-2-en-1-ylsulfamate is an organic compound with a complex structure that includes a trichloroethyl group attached to a cyclohexene ring via a sulfamate linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl cyclohex-2-en-1-ylsulfamate typically involves the reaction of 2,2,2-trichloroethanol with cyclohex-2-en-1-ylsulfamic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and automation can help in maintaining the optimal reaction conditions and scaling up the production.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trichloroethyl cyclohex-2-en-1-ylsulfamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds by breaking down the sulfamate linkage.
Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trichloroethyl cyclohex-2-en-1-ylsulfamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the protection of hydroxyl and amino groups.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,2,2-Trichloroethyl cyclohex-2-en-1-ylsulfamate involves its interaction with molecular targets such as enzymes and receptors. The trichloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The sulfamate linkage plays a crucial role in stabilizing the compound and facilitating its interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trichloroethanol: A related compound with similar chemical properties but different applications.
Cyclohexylsulfamic acid: Shares the sulfamate linkage but lacks the trichloroethyl group.
Uniqueness
2,2,2-Trichloroethyl cyclohex-2-en-1-ylsulfamate is unique due to the combination of the trichloroethyl group and the cyclohexene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.
Eigenschaften
CAS-Nummer |
917616-25-2 |
|---|---|
Molekularformel |
C8H12Cl3NO3S |
Molekulargewicht |
308.6 g/mol |
IUPAC-Name |
2,2,2-trichloroethyl N-cyclohex-2-en-1-ylsulfamate |
InChI |
InChI=1S/C8H12Cl3NO3S/c9-8(10,11)6-15-16(13,14)12-7-4-2-1-3-5-7/h2,4,7,12H,1,3,5-6H2 |
InChI-Schlüssel |
CHKLDNNQWYHNPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=CC(C1)NS(=O)(=O)OCC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


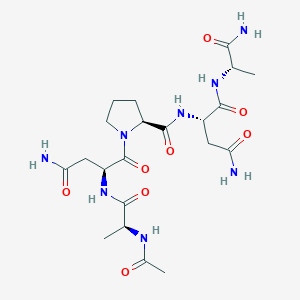
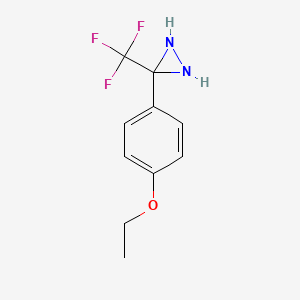
![1-[2-(2-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B14192315.png)
![N-[2-(Chloroacetyl)phenyl]-4-hydroxybenzamide](/img/structure/B14192326.png)
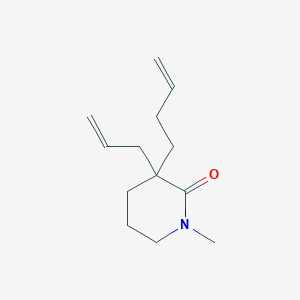

![4,4'-Bis[2-(2,5-dimethoxyphenyl)ethenyl]-2,2'-bipyridine](/img/structure/B14192339.png)

![4,4'-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}-2,2'-bipyridine](/img/structure/B14192362.png)
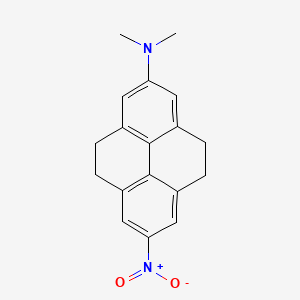
![2-[2-Fluoro-4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B14192369.png)
![Benzene, 1-[(diphenylethenylidene)cyclopropyl]-4-methyl-](/img/structure/B14192375.png)
![tert-Butyl[(4-isocyanatophenyl)methoxy]dimethylsilane](/img/structure/B14192382.png)
